1-{[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
Description
The compound 1-{[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole features a 1,2,3-triazole core linked via a methyl group to an azetidine ring (four-membered nitrogen heterocycle). The azetidine is further functionalized with a 4-methyl-1,3-thiazole-5-carbonyl moiety. The triazole ring’s aromaticity and hydrogen-bonding capacity, combined with the azetidine’s conformational rigidity and thiazole’s electron-withdrawing effects, make this compound a candidate for pharmaceutical applications .
Properties
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c1-8-10(18-7-12-8)11(17)15-4-9(5-15)6-16-3-2-13-14-16/h2-3,7,9H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQVDRKREQQCEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CC(C2)CN3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “1-{[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole” is a complex molecule that incorporates both a thiazole and a triazole ring. Thiazoles and triazoles are known to have diverse biological activitiesThiazoles and triazoles are known to interact with a variety of enzymes and receptors.
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets at the molecular level. The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes. Thiazoles are known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom. These interactions can lead to changes in the function or activity of the target molecules.
Biochemical Pathways
Compounds containing thiazole and triazole rings have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. These activities suggest that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
Triazoles are known for their high chemical stability, usually being inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature. This stability could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.
Result of Action
Given the known activities of thiazoles and triazoles, it is likely that the compound could have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s stability under various conditions could affect its efficacy. Additionally, the compound’s solubility in different solvents could influence its distribution and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azetidine Ring
a) {1-[1-(Diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol
- Key Differences : The azetidine ring here is substituted with a diphenylmethyl group instead of the 4-methylthiazole carbonyl.
- Impact : The diphenylmethyl group introduces significant steric bulk and lipophilicity, which may reduce solubility compared to the thiazole-carbonyl-substituted target compound. The absence of the electron-withdrawing thiazole could also alter electronic interactions in biological systems .
b) 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane Hydrochloride
- Key Differences : A seven-membered diazepane ring replaces the four-membered azetidine.
- However, reduced ring strain in diazepane may decrease reactivity compared to azetidine .
Variations in Triazole Substitution Patterns
a) 1-(4-Methoxybenzyl)-5-(4-methylphenyl)-1H-1,2,3-triazole
- Key Differences : A 4-methoxybenzyl group substitutes the triazole’s 1-position, with a 4-methylphenyl group at the 5-position.
- However, the absence of an azetidine-thiazole system limits its ability to engage in hydrogen bonding or steric interactions critical for enzyme inhibition .
b) Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Key Differences : An oxadiazole ring replaces the azetidine-thiazole system, with an ethyl carboxylate at the 4-position.
- Impact : The oxadiazole introduces additional hydrogen-bond acceptors, which may improve solubility but reduce metabolic stability compared to the thiazole-carbonyl group .
a) Antitumor Activity
- Compound 9b (1,3,4-thiadiazole-triazole derivative): Exhibits an IC50 of 2.94 µM against HepG2 (hepatocellular carcinoma) due to its planar thiadiazole core and triazole-mediated hydrogen bonding .
b) Carbonic Anhydrase-II (CA-II) Inhibition
- Triazole Analogs (9a–j): Derivatives with aryl and benzodiazolyl substituents show micromolar CA-II inhibition.
Structural and Spectroscopic Comparisons
Table 1: NMR Data for Triazole Protons in Selected Compounds
| Compound | Triazole Proton Shift (ppm) | Key Substituents |
|---|---|---|
| Target Compound | Not reported | Azetidine-thiazole carbonyl |
| 1-(4-Methoxybenzyl)-5-phenyltriazole | 7.71 (singlet) | 4-Methoxybenzyl, phenyl |
| Ethyl 1-(4-amino-oxadiazolyl)triazole | 8.12 (singlet) | Oxadiazole, ethyl carboxylate |
The singlet at ~7.71 ppm in simpler triazoles () shifts in more complex derivatives due to electron-withdrawing/donating groups, highlighting the thiazole carbonyl’s deshielding effect in the target compound .
Q & A
What synthetic strategies are employed for constructing the triazole-thiazole-azetidine scaffold in this compound?
Methodological Answer:
The synthesis involves multi-step strategies:
- Triazole Formation: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is used to construct the 1,2,3-triazole core, as demonstrated in analogous syntheses (e.g., THF/water solvent systems with CuSO/sodium ascorbate catalysts) .
- Thiazole Synthesis: The 4-methylthiazole-5-carbonyl group is prepared via Hantzsch thiazole synthesis, involving cyclization of thioamides with α-halo ketones .
- Azetidine Functionalization: The azetidine ring is functionalized through nucleophilic substitution or coupling reactions, with careful control of solvents (e.g., DMF or acetonitrile) and temperature to avoid ring strain .
Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry and substituent positions. For example, triazole protons resonate at δ 7.5–8.5 ppm, while azetidine protons appear as multiplet signals (δ 3.5–4.5 ppm) .
- Infrared (IR) Spectroscopy: Stretching frequencies for carbonyl (C=O, ~1700 cm) and triazole (C-N, ~1450 cm) groups validate functional groups .
- High-Resolution Mass Spectrometry (HRMS): Provides exact mass confirmation (e.g., molecular ion peaks matching calculated [M+H]) .
How can researchers optimize reaction yields during multi-step synthesis?
Methodological Answer:
- Catalyst Screening: Use Cu(I) catalysts (e.g., CuSO/sodium ascorbate) for CuAAC, as higher catalyst loadings (10 mol%) improve triazole yields .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance azetidine coupling reactions, while THF/water mixtures improve click chemistry efficiency .
- Temperature Control: Maintain 50–60°C for cyclization steps to balance reaction rate and byproduct suppression .
What methodologies address discrepancies between computational predictions and experimental crystallographic data?
Methodological Answer:
- Refinement with SHELXL: Use SHELXL’s robust least-squares refinement to resolve electron density mismatches, particularly for flexible azetidine-thiazole linkages .
- Validation Tools: Employ WinGX/ORTEP for geometry validation (e.g., bond angle outliers) and PLATON to check for twinning or disorder .
- Data Cross-Validation: Compare DFT-optimized geometries (e.g., Gaussian calculations) with experimental bond lengths to identify force field inaccuracies .
How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified thiazole (e.g., 4-fluoro, 4-bromo) or azetidine (e.g., 3-hydroxy) groups to assess bioactivity trends .
- Biological Assays: Use standardized protocols:
- Molecular Docking: Perform docking simulations (e.g., AutoDock Vina) to predict binding modes with target proteins, guided by crystallographic data from related triazole-thiazole systems .
How should researchers handle hygroscopic intermediates during synthesis?
Methodological Answer:
- Moisture Control: Conduct reactions under inert atmosphere (N/Ar) and use anhydrous solvents (e.g., freshly distilled THF) for azetidine intermediates .
- Lyophilization: Freeze-dry hygroscopic products (e.g., thiazole-carbonyl derivatives) to prevent hydrolysis .
- Stability Monitoring: Track intermediate degradation via TLC or in situ IR during prolonged storage .
What strategies resolve low reproducibility in biological activity assays?
Methodological Answer:
- Batch Purity Analysis: Ensure >95% purity (via HPLC) and characterize each batch with H NMR to exclude regioisomeric contaminants .
- Positive Controls: Include known inhibitors (e.g., ciprofloxacin for antimicrobial assays) to validate assay conditions .
- Dose-Response Curves: Perform triplicate experiments with logarithmic concentration gradients (e.g., 0.1–100 µM) to calculate IC/MIC values statistically .
How can computational modeling predict metabolic stability of this compound?
Methodological Answer:
- Metabolite Prediction: Use software like MetaSite to identify vulnerable sites (e.g., triazole N-methyl groups) for oxidative metabolism .
- CYP450 Docking: Simulate interactions with CYP3A4/2D6 isoforms to predict clearance rates .
- ADME Profiling: Combine QSAR models (e.g., SwissADME) with experimental LogP (octanol/water) measurements to optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
